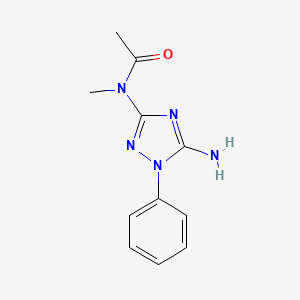![molecular formula C13H13N3O B5798957 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, also known as DMIBEE, is a chemical compound that has been studied for its potential applications in various scientific fields. DMIBEE is a heterocyclic compound that contains both imidazole and benzimidazole rings, and its synthesis method involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride. In
Mécanisme D'action
The mechanism of action of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors in the cell. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors by binding to the benzodiazepine site.
Biochemical and Physiological Effects:
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to inhibit cell proliferation, induce apoptosis, and inhibit the expression of various oncogenes and cytokines. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased neuronal inhibition and reduced excitability.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dosages is necessary to ensure accurate and reliable results.
Orientations Futures
There are several future directions for research on 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, including the development of new synthetic methods, the exploration of its potential applications in other scientific fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. The yield of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone can be improved by using a polar solvent such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antimicrobial research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In neuroscience research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMPTPILSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)


![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)

![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
